5-Methoxy-4,7-phenanthroline
Overview
Description
5-Methoxy-4,7-phenanthroline is a heterocyclic organic compound with the molecular formula C13H10N2O It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and is characterized by the presence of a methoxy group at the 5-position of the phenanthroline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4,7-phenanthroline typically involves the reaction of 4,7-phenanthroline with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid and sodium 3-nitrobenzenesulfonate in water, followed by heating for several hours . Another approach includes the oxidation of 4,7-phenanthroline-5,6-quinone with nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Hydrohalic acids like hydrochloric acid or hydrobromic acid in the presence of lithium salts are used for substitution reactions.
Major Products:
Oxidation: 4,7-phenanthroline-5,6-quinone.
Reduction: 5-amino-4,7-phenanthroline.
Substitution: Various substituted phenanthrolines depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-4,7-phenanthroline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These metal complexes can participate in various biochemical processes, including electron transfer and catalysis. The compound’s planar structure and rigidity enhance its binding affinity to metal ions, making it an effective chelating agent .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but without the methoxy group.
2,2’-Bipyridine: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.
Bathocuproine: A derivative of phenanthroline used in optoelectronic devices.
Uniqueness: 5-Methoxy-4,7-phenanthroline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications in various fields. The methoxy group also influences the compound’s electronic properties, making it distinct from other phenanthroline derivatives.
Properties
IUPAC Name |
5-methoxy-4,7-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-11-9(4-2-6-14-11)10-5-3-7-15-13(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJLKZMEUUKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C=CC=NC3=C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301290 | |
Record name | 5-methoxy-4,7-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-06-4 | |
Record name | NSC142220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-4,7-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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